molecular formula C19H23NO4 B4016613 4-[3-(2-furyl)propanoyl]-2-(4-methoxybenzyl)morpholine

4-[3-(2-furyl)propanoyl]-2-(4-methoxybenzyl)morpholine

Cat. No. B4016613
M. Wt: 329.4 g/mol
InChI Key: VONITUFWWUJTOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "4-[3-(2-furyl)propanoyl]-2-(4-methoxybenzyl)morpholine" often involves multi-step organic reactions. For instance, Zhang Fuli et al. (2012) described a synthesis route starting from 4-methoxybenzaldehyde, involving reductive amination, annulation, esterification, condensation, and a series of other reactions to yield a key intermediate with a similar structural motif (Zhang Fuli, 2012). Similarly, Tan Bin et al. (2011) synthesized 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, showcasing a cyclization reaction and reduction process, emphasizing the complexity and versatility of synthetic routes available for morpholine derivatives (Tan Bin, 2011).

Molecular Structure Analysis

The molecular structure of morpholine derivatives has been extensively studied. For example, Duan et al. (2014) synthesized a morpholine derivative, analyzing its crystal structure to understand the spatial arrangement and bonding characteristics (Duan et al., 2014). Such analyses are crucial for determining the physical and chemical properties of these compounds.

Chemical Reactions and Properties

Morpholine derivatives undergo a variety of chemical reactions, influencing their properties and applications. The interaction of enamines with other reagents to yield morpholinium salts, as explored by V. D. Dyachenko et al. (2006), highlights the reactivity of such compounds and their potential for further functionalization (V. D. Dyachenko & A. N. Chernega, 2006).

Physical Properties Analysis

The physical properties of "4-[3-(2-furyl)propanoyl]-2-(4-methoxybenzyl)morpholine" and its analogs, such as solubility, melting points, and crystal structure, are often determined through X-ray crystallography and spectroscopic methods. A. Banu et al. (2013) detailed the crystal structure of a morpholine derivative, providing insights into its intermolecular interactions and stability (A. Banu et al., 2013).

properties

IUPAC Name

3-(furan-2-yl)-1-[2-[(4-methoxyphenyl)methyl]morpholin-4-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-22-16-6-4-15(5-7-16)13-18-14-20(10-12-24-18)19(21)9-8-17-3-2-11-23-17/h2-7,11,18H,8-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONITUFWWUJTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2CN(CCO2)C(=O)CCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(2-Furyl)propanoyl]-2-(4-methoxybenzyl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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